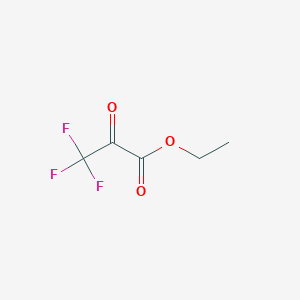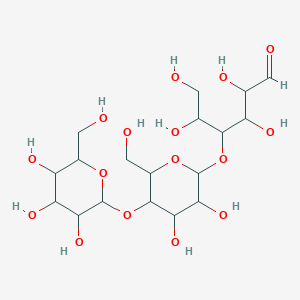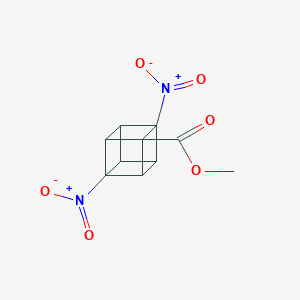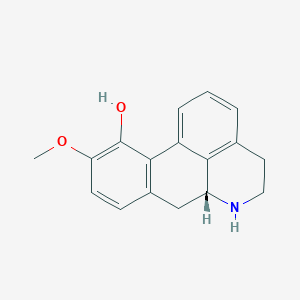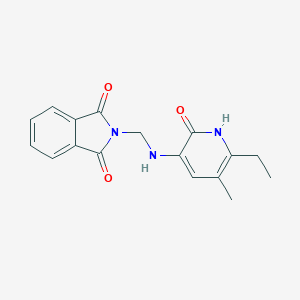
3-(N-(Phthalimidomethyl)amino)-5-ethyl-6-methylpyridin-2-(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(N-(Phthalimidomethyl)amino)-5-ethyl-6-methylpyridin-2-(1H)-one, also known as Phthalimido-methyl-pyridone (PMP), is a synthetic compound that has been the subject of extensive scientific research. It is a pyridone derivative that has shown promising results in various biochemical and physiological studies.
Mecanismo De Acción
The exact mechanism of action of PMP is not fully understood. However, it is believed to exert its effects by inhibiting the activity of various enzymes, as mentioned above. PMP has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer activity.
Efectos Bioquímicos Y Fisiológicos
PMP has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory, anti-oxidant, and anti-bacterial properties. PMP has also been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using PMP in lab experiments is its high purity and stability. PMP is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using PMP is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on PMP. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Further studies are also needed to elucidate the exact mechanism of action of PMP and to explore its potential applications in other scientific research fields.
Conclusion:
In conclusion, PMP is a synthetic compound that has shown promising results in various scientific research fields. Its synthesis method is relatively simple, and it has been shown to have inhibitory effects on the activity of several enzymes. PMP has also been reported to have anti-cancer activity and various biochemical and physiological effects. While there are some limitations to using PMP in lab experiments, its potential applications in therapeutic settings make it a promising area of research for the future.
Métodos De Síntesis
The synthesis of PMP involves the reaction of 3-amino-5-ethyl-6-methylpyridin-2(1H)-one with phthalic anhydride in the presence of a base. The reaction yields PMP as a white crystalline solid. The purity of PMP can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
PMP has been extensively studied for its potential applications in various scientific research fields. It has been shown to have inhibitory effects on the activity of several enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. PMP has also been reported to have anti-cancer activity, as it inhibits the growth of cancer cells in vitro.
Propiedades
Número CAS |
143745-81-7 |
|---|---|
Nombre del producto |
3-(N-(Phthalimidomethyl)amino)-5-ethyl-6-methylpyridin-2-(1H)-one |
Fórmula molecular |
C17H17N3O3 |
Peso molecular |
311.33 g/mol |
Nombre IUPAC |
2-[[(6-ethyl-5-methyl-2-oxo-1H-pyridin-3-yl)amino]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H17N3O3/c1-3-13-10(2)8-14(15(21)19-13)18-9-20-16(22)11-6-4-5-7-12(11)17(20)23/h4-8,18H,3,9H2,1-2H3,(H,19,21) |
Clave InChI |
QOUSSLJUEXJDBB-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=C(C(=O)N1)NCN2C(=O)C3=CC=CC=C3C2=O)C |
SMILES canónico |
CCC1=C(C=C(C(=O)N1)NCN2C(=O)C3=CC=CC=C3C2=O)C |
Otros números CAS |
143745-81-7 |
Sinónimos |
3-(N-(phthalimidomethyl)amino)-5-ethyl-6-methylpyridin-2-(1H)-one 3-PAEMP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



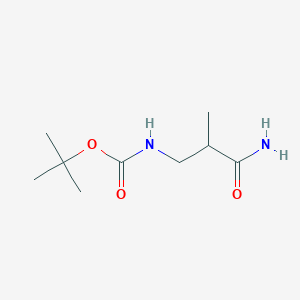
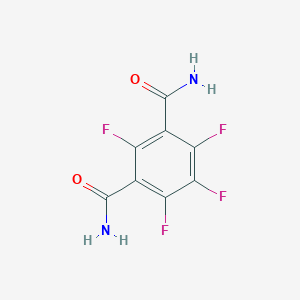
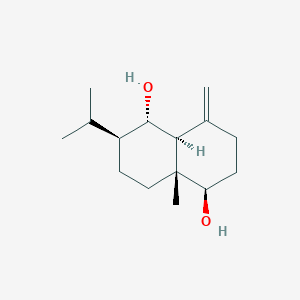
![(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methylspiro[1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol](/img/structure/B133379.png)
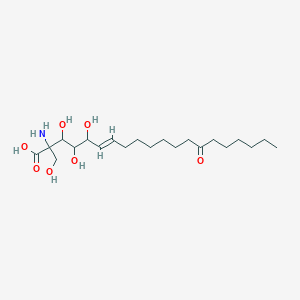
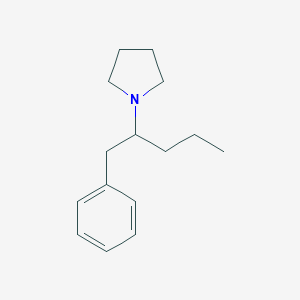
![[1-Amino-2-(1h-imidazol-5-yl)ethyl]phosphonic acid](/img/structure/B133389.png)
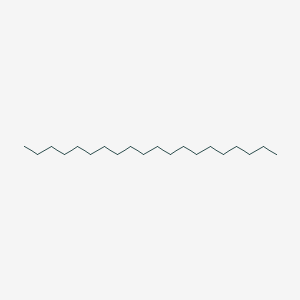
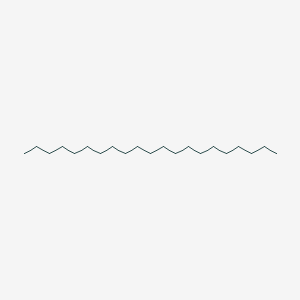
![Methyl 6-chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate](/img/structure/B133396.png)
